

Comparative Guide: Dose-Response Analysis of Morpholine, 4-(phenylthioacetyl)-

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Compound of Interest

Compound Name: Morpholine, 4-(phenylthioacetyl)-

CAS No.: 949-01-9

Cat. No.: B1605082

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Executive Summary & Compound Profile

Morpholine, 4-(phenylthioacetyl)- represents a structural convergence of a lipophilic phenylthio-linker and a polar morpholine headgroup. Unlike simple alkyl-morpholines (often used as solvents or bases), the phenylthioacetyl moiety imparts specific steric and electronic properties suitable for hydrophobic pocket binding in protein targets.

Feature	Specification
CAS Number	949-01-9
Molecular Formula	
Molecular Weight	237.32 g/mol
LogP (Predicted)	~1.5 – 1.9 (Moderate Lipophilicity)
Primary Utility	Fragment library screening, Antifungal scaffold, Transglutaminase inhibition research.
Solubility	Soluble in DMSO (>10 mM), Methanol; Poor in water.

Comparison with Structural Alternatives:

Compound	Structural Difference	Pharmacological Implication
4-(Phenylthioacetyl)morpholine	Phenyl-S-CH ₂ -C(=O)-Morpholine	Test Subject. Balanced lipophilicity; potential for hydrophobic interaction via phenyl ring and H-bonding via carbonyl.
N-Acetylmorpholine	Methyl-C(=O)-Morpholine	Negative Control. Lacks the hydrophobic phenylthio tail; typically inactive in binding assays.
Fenpropimorph	Alkyl-morpholine derivative	Positive Control (Fungicide). Known sterol biosynthesis inhibitor. Used to benchmark potency in fungal assays.
Vorinostat (SAHA)	Hydroxamic acid (different zinc binder)	Reference (HDAC). If testing for HDAC inhibition, this serves as the high-potency standard (in nanomolar range).

Experimental Design Strategy

To generate a robust dose-response curve, you must account for the compound's specific physicochemical properties—specifically its limited aqueous solubility and the potential for the sulfur atom to undergo oxidation if not handled correctly.

A. Solubility & Stock Preparation

- Challenge: The phenylthio group increases lipophilicity compared to bare morpholine. Direct dissolution in aqueous buffer will cause precipitation at high concentrations (), leading to false "flat" dose-response curves.
- Protocol:

- Prepare a 100 mM master stock in 100% DMSO.
- Sonicate for 5 minutes at room temperature to ensure complete solvation.
- Store aliquots at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the amide bond or oxidation of the thioether to a sulfoxide.

B. Dose Range Configuration

Do not use a linear scale. A semi-logarithmic dilution series is required to capture the sigmoidal transition.

- Top Concentration:

(Screening limit to avoid non-specific aggregation).

- Dilution Factor: 1:3 serial dilution (preferred over 1:10 for higher resolution).

- Points: 8 to 10 concentration points.

- Range:

(Vehicle Control).

Detailed Protocols

Protocol A: Cell Viability / Cytotoxicity Assay (MTT/WST-1)

Use this to determine the toxicological window (

) before specific enzyme assays.

- Seeding: Plate target cells (e.g., HEK293 or HepG2) at 5,000 cells/well in 96-well plates. Incubate 24h.
- Treatment:
 - Dilute the 100 mM DMSO stock into culture media to achieve final concentrations.

- Keep final DMSO concentration to avoid solvent toxicity.
- Add of diluted compound to cells.
- Incubation: 48 hours at 37°C, 5% .
- Readout: Add MTT reagent, incubate 4h, solubilize formazan crystals, and read Absorbance at 570 nm.
- Validation: The N-Acetylmorpholine control should show viability at all doses.

Protocol B: Enzyme Inhibition Assay (Fluorescence-Based)

Target Model: Transglutaminase or Protease Screening.

- Buffer System: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM DTT (Critical: DTT prevents oxidation of the thioether in the test compound).
- Reaction Mix:
 - Enzyme (10 nM final).
 - Substrate (Fluorogenic peptide, concentration).
 - Test Compound (Gradient).
- Kinetic Read: Measure Fluorescence (Ex/Em specific to substrate) every 60 seconds for 30 minutes.
- Analysis: Calculate initial velocity (

) for each concentration.

Data Visualization & Analysis Logic

The following diagram illustrates the logical flow for processing the raw data into a validated value.



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Figure 1: Workflow for converting stock compound into a validated pharmacological metric.

Mathematical Modeling

Fit the normalized data to the 4-Parameter Logistic (4PL) Equation:

- X: Log of concentration.
- Y: Response (% Inhibition).
- Hill Slope: Indicates mechanism.^[1] A slope of ~1.0 suggests 1:1 binding. A steep slope (>2.0) for this compound might indicate aggregation-based inhibition, a common artifact for phenyl-thio compounds. Crucial Check: If Hill slope > 2.0, add 0.01% Triton X-100 to the buffer and re-test to rule out aggregation.

Interpretation of Results

Observed	Interpretation for 4-(phenylthioacetyl)morpholine	Actionable Step
< 100 nM	High Potency. Rare for this specific fragment.	Validate with orthogonal assay (e.g., SPR or thermal shift) to confirm binding.
1 - 10	Moderate Hit. Typical for a lead fragment.	Proceed to SAR: Modify the phenyl ring (e.g., add halogens) to improve fit.
> 50	Weak/Inactive.	The "phenylthio" linker may be too flexible. Consider rigidifying the linker (e.g., using a piperazine or direct arylation).
Flat Curve	Solubility Issue.	The compound likely precipitated. Repeat assay with lower top concentration or higher DMSO limit (if tolerated).

References

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